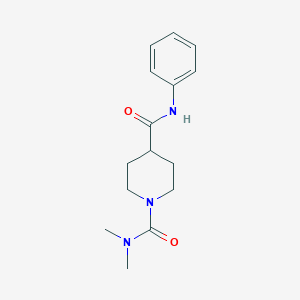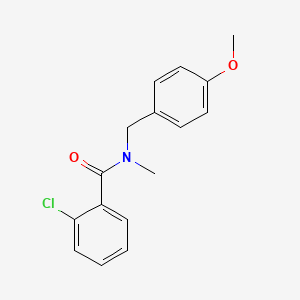
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide, also known as compound 8, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to alleviate pain, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
One of the advantages of using N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for dopamine and norepinephrine reuptake inhibition, which can help to minimize unwanted side effects. However, one limitation of using N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide. One direction is to further investigate its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. Another direction is to investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on elucidating the mechanism of action of N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide and identifying potential drug targets for this N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide.
Conclusion
In conclusion, N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide is a chemical N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide that has shown promising results in various scientific studies. It has been synthesized using various methods and has been studied for its potential applications in the field of medicine. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research could focus on further investigating its potential therapeutic uses and elucidating its mechanism of action.
合成方法
Various methods have been used to synthesize N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide. One such method involves the reaction of 1,4-dicarbonyl N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamides with primary amines in the presence of a catalyst. Another method involves the reaction of 1,4-dicarbonyl N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamides with secondary amines in the presence of a reducing agent. These methods have been successful in producing N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide with high yields and purity.
科学研究应用
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been the focus of scientific research due to its potential applications in the field of medicine. This N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-N,1-N-dimethyl-4-N-phenylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(2)15(20)18-10-8-12(9-11-18)14(19)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSOLWCCAEJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)
![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)
![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![3-(butylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5310937.png)

![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)